N-dimethylaminomethylene guanosine

Description

Properties

Molecular Formula |

C13H18N6O5 |

|---|---|

Molecular Weight |

338.32 g/mol |

IUPAC Name |

N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |

InChI Key |

WDAVDBAMSKZBEN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-dimethylaminomethylene guanosine chemical structure

An In-Depth Technical Guide to N²-dimethylaminomethylene Guanosine: A Cornerstone of Modern Oligonucleotide Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N²-dimethylaminomethylene guanosine, a critical reagent in the chemical synthesis of oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, synthesis, and strategic application of this protecting group, emphasizing the rationale behind its use and the meticulous protocols required for its successful implementation.

The Imperative of Exocyclic Amine Protection in Oligonucleotide Synthesis

The automated solid-phase synthesis of DNA and RNA oligonucleotides relies on the sequential addition of phosphoramidite building blocks. The exocyclic amino groups of adenosine, guanosine, and cytidine are nucleophilic and, if left unprotected, would engage in undesirable side reactions during the phosphitylation and coupling steps. This necessitates the use of protecting groups to mask their reactivity. The ideal protecting group should be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.

For guanosine, the N²-exocyclic amine presents a specific challenge. While traditional acyl protecting groups like isobutyryl (iBu) are effective, their removal often requires harsh basic conditions and prolonged incubation times. This can be detrimental to sensitive oligonucleotides, such as those containing base-labile modifications or fluorescent dyes.

N²-dimethylaminomethylene Guanosine: A Strategic Advancement

The N²-dimethylaminomethylene (dmf) protecting group for guanosine has emerged as a valuable alternative, offering a unique combination of stability and lability that addresses the limitations of traditional protecting groups.[1]

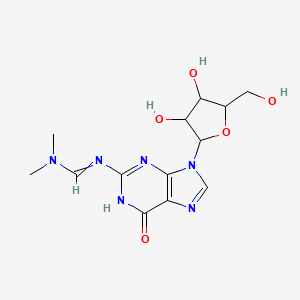

Unveiling the Chemical Structure

The chemical entity at the core of this guide is guanosine modified at its exocyclic primary amine with a dimethylaminomethylene group. This modification converts the primary amine into a less nucleophilic formamidine.

Diagram: Chemical Structure of N²-dimethylaminomethylene Guanosine

Caption: Structure of N²-dimethylaminomethylene Guanosine.

The key features of the N²-dimethylaminomethylene group are:

-

Lability: It is significantly more labile than traditional acyl protecting groups, allowing for faster and milder deprotection.[1] This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.[1]

-

Improved Solubility: The introduction of the dmf group enhances the solubility of guanosine phosphoramidites in acetonitrile, the standard solvent for oligonucleotide synthesis.[1] This ensures efficient delivery and coupling during the automated synthesis process.

-

Reduced Depurination: The electron-donating nature of the dimethylaminomethylene group provides a degree of protection against depurination at guanosine residues, which can occur under the acidic conditions of the detritylation step.[1]

Synthesis and Preparation of the Phosphoramidite Monomer

The journey of incorporating N²-dimethylaminomethylene guanosine into an oligonucleotide begins with its synthesis and subsequent conversion into a phosphoramidite building block.

Synthesis of N²-dimethylaminomethylene Guanosine

The dimethylaminomethylene group is typically introduced by reacting a suitably protected guanosine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3][4]

Experimental Protocol: Synthesis of 2′-Dimethylamino-N²-dimethylaminomethylene-2′-deoxyguanosine

-

Starting Material: 2′-Dimethylamino-3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2′-deoxyguanosine.

-

Reaction: Dissolve the starting material in methanol.[2]

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.[2]

-

Incubation: Stir the reaction mixture at room temperature for 3 hours.[2]

-

Work-up: Remove all volatile components under reduced pressure.[2]

-

Purification: Purify the residue by silica gel chromatography, eluting with a gradient of methanol in dichloromethane to yield the desired product.[2]

Conversion to the Phosphoramidite

Once the N²-protected guanosine is obtained, it is converted into a phosphoramidite, the reactive monomer used in automated oligonucleotide synthesizers. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

Diagram: Workflow for Phosphoramidite Synthesis

Caption: General workflow for phosphoramidite synthesis.

Application in Automated Oligonucleotide Synthesis

The N²-dmf-guanosine phosphoramidite is fully compatible with standard automated solid-phase oligonucleotide synthesis protocols. It is employed in the same manner as other protected nucleoside phosphoramidites.

The Synthesis Cycle

The automated synthesis cycle consists of four main steps:

-

Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain with a mild acid.

-

Coupling: Addition of the next phosphoramidite monomer, activated by a tetrazole derivative.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection: The Critical Final Step

The key advantage of the N²-dimethylaminomethylene protecting group lies in its facile removal. The deprotection process not only cleaves the protecting groups from the nucleobases but also releases the synthesized oligonucleotide from the solid support.

Deprotection Conditions

The dmf group is significantly more labile than the traditional isobutyryl (iBu) group, allowing for much milder and faster deprotection protocols.[1]

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |

| N²-dimethylaminomethylene (dmf) | Concentrated Ammonium Hydroxide | 65 | 2 hours |

| N²-isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 | 17 hours |

| N²-dimethylaminomethylene (dmf) | 0.5 M LiOH / 3.5 M TEA in Methanol | 75 | 1 hour |

Data compiled from literature sources for comparative purposes.[1][5]

Experimental Protocol: Deprotection of Oligonucleotides with N²-dmf-Guanosine

Method 1: Ammonium Hydroxide

-

Transfer: Place the CPG solid support with the synthesized oligonucleotide into a screw-cap vial.

-

Reagent Addition: Add fresh concentrated ammonium hydroxide (typically 1 mL for a 1 µmol synthesis).[1]

-

Incubation: Tightly seal the vial and incubate at 65°C for 2 hours.[1]

-

Cooling and Collection: Cool the vial to room temperature. Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

Method 2: Ammonia-Free Deprotection

-

Transfer and Drying: Transfer the CPG support to a 1.5 mL centrifuge tube and dry under a stream of argon.[5]

-

Reagent Addition: Add a mixture of 0.5 M aqueous lithium hydroxide (30 µL) and 3.5 M triethylamine in methanol (300 µL).[5]

-

Incubation: Heat the mixture at 75°C for 60 minutes.[5]

-

Quenching and Collection: Chill the reaction mixture to -20°C for 5 minutes and add 75 µL of glacial acetic acid.[5] Carefully remove the resulting solution containing the deprotected oligonucleotide from the CPG support.

The choice of deprotection method will depend on the specific requirements of the oligonucleotide and the presence of other sensitive modifications. The ammonia-free method is particularly useful when avoiding ammonia is critical.

Conclusion: A Versatile Tool for Modern Synthesis

The N²-dimethylaminomethylene protecting group for guanosine represents a significant advancement in the field of oligonucleotide synthesis. Its favorable deprotection kinetics, compatibility with standard phosphoramidite chemistry, and contribution to the solubility of the guanosine monomer make it an indispensable tool for the synthesis of a wide array of oligonucleotides, particularly those with sensitive modifications. By understanding the chemical principles and adhering to optimized protocols, researchers can effectively leverage the advantages of N²-dimethylaminomethylene guanosine to produce high-quality oligonucleotides for a diverse range of research and therapeutic applications.

References

-

Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. ResearchGate. [Link]

-

Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. National Center for Biotechnology Information. [Link]

-

Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Advanced method for oligonucleotide deprotection. Oxford Academic. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

Optimizing Guanosine Protection in Oligonucleotide Synthesis: A Comparative Analysis of dmf-G and iBu-G

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the exocyclic amino groups of nucleobases are highly nucleophilic and must be protected to prevent aberrant branching and side reactions during phosphoramidite coupling[1]. Guanosine, with its highly reactive N2-amine, presents a unique challenge. Historically, the isobutyryl (iBu) group has been the industry standard for guanosine protection. However, the advent of high-throughput synthesis and the increasing demand for base-labile modifications (e.g., fluorophores, RNA, and UNA) have driven the adoption of the N2-dimethylaminomethylene (dmf) protecting group.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic comparison of isobutyryl guanosine (iBu-G) and dimethylaminomethylene guanosine (dmf-G) . This guide details the causality behind their deprotection kinetics, presents quantitative comparative data, and outlines self-validating experimental workflows to ensure high-yield, high-purity oligonucleotide production.

Mechanistic Causality: The Chemistry of Deprotection

The choice between iBu-G and dmf-G is not merely a matter of preference; it is dictated by the fundamental thermodynamics and sterics of their respective chemical linkages.

Isobutyryl Guanosine (iBu-G): The Robust Standard

The iBu group protects the N2-amine of guanosine via an amide linkage [2][3]. Amides are inherently stable due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. Furthermore, the isopropyl moiety of the isobutyryl group introduces significant steric hindrance.

-

Causality of Experimental Conditions: Because of this high stability and steric bulk, the nucleophilic acyl substitution required to cleave the iBu group has a high activation energy. Consequently, deprotection necessitates harsh conditions: concentrated ammonium hydroxide (NH₄OH) at 55°C for 8 to 16 hours[2][4]. While effective for standard unmodified DNA, these conditions are highly destructive to RNA backbones and base-labile fluorophores.

Dimethylaminomethylene Guanosine (dmf-G): The Kinetic Advantage

The dmf group (also referred to as dimethylformamidine) protects the N2-amine via an amidine linkage [4][5]. Unlike amides, the central carbon of the amidine is highly electron-deficient and lacks the steric bulk of the isobutyryl group.

-

Causality of Experimental Conditions: This electron deficiency makes the amidine carbon exceptionally susceptible to nucleophilic attack. When exposed to primary amines (such as the methylamine in AMA reagent) or ammonia, the dmf group undergoes rapid nucleophilic displacement[6][7]. Dimethylamine acts as an excellent leaving group, driving the reaction to completion in as little as 10 minutes at 65°C, or 2 hours at room temperature[2][8]. This kinetic advantage is critical for preserving the integrity of sensitive oligonucleotide modifications.

Chemical deprotection pathways comparing iBu-G and dmf-G mechanisms.

Quantitative Data Comparison

To facilitate optimal reagent selection, the following table summarizes the quantitative parameters and compatibility profiles of both protecting groups[2][3][8].

| Parameter | Isobutyryl Guanosine (iBu-G) | Dimethylaminomethylene Guanosine (dmf-G) |

| Chemical Linkage | Amide | Amidine |

| Primary Deprotection Reagent | Concentrated NH₄OH | AMA (1:1 NH₄OH / Methylamine) |

| Standard Deprotection Time | 8–16 hours | 10–15 minutes (with AMA) |

| Standard Temperature | 55°C | 65°C (AMA) or Room Temp (NH₄OH) |

| Compatibility with RNA/UNA | Poor (Harsh conditions cause degradation) | Excellent (Mild conditions preserve backbone) |

| Compatibility with Cyanine Dyes | Incompatible | Highly Compatible |

| Risk of Depurination | Moderate | Low |

Self-Validating Experimental Protocols

A robust scientific protocol must be a closed-loop, self-validating system. The following methodologies incorporate built-in quality control (QC) checks to ensure that the causality of the chosen chemistry translates to empirical success.

Protocol A: Standard Deprotection Workflow (iBu-G)

Use Case: Unmodified, standard DNA oligonucleotides where maximum reagent stability is prioritized over synthesis speed.

-

In-Process Validation (Trityl Monitoring): During automated synthesis, monitor the UV absorbance of the dimethoxytrityl (DMT) cation at 495 nm. A consistent signal across all coupling cycles validates that the iBu-G amidite is coupling efficiently.

-

Cleavage: Transfer the solid-support (CPG or polystyrene) to a sealed vial. Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30% NH₄OH). Incubate at room temperature for 45 minutes to cleave the oligo from the support[6].

-

Deprotection: Transfer the vial to a heating block set to 55°C. Incubate for 8 to 16 hours to ensure complete hydrolysis of the iBu amide bonds[2][4].

-

Recovery: Cool the vial to 4°C before opening to prevent ammonia gas expansion. Vacuum centrifuge the solution to dryness.

-

Post-Process Validation (RP-HPLC): Analyze the crude pellet via Reverse-Phase HPLC. Validation Check: A single sharp peak indicates success. A late-eluting shoulder (+70 Da mass shift via LC-MS) indicates incomplete removal of the iBu group, signaling that the 55°C incubation was too brief.

Protocol B: UltraFAST Deprotection Workflow (dmf-G)

Use Case: High-throughput synthesis, RNA synthesis, or oligonucleotides containing base-labile modifications (e.g., TAMRA, Cyanine dyes).

-

Reagent Preparation: Prepare AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%)[6][8]. Note: Acetyl-protected Cytosine (Ac-dC) must be used alongside dmf-G to prevent transamination side reactions caused by methylamine[6][8].

-

Cleavage: Add 1.0 mL of AMA to the solid support. Incubate at room temperature for 5 minutes[6].

-

Deprotection: Transfer the sealed vial to a heating block at 65°C for exactly 10 minutes[6][8]. The amidine linkage of dmf-G is rapidly cleaved via nucleophilic attack by methylamine.

-

Recovery: Cool the vial immediately in an ice bath. Vacuum centrifuge to dryness.

-

Post-Process Validation (LC-MS): Analyze the product. Validation Check: The absence of a +55 Da mass shift confirms complete removal of the dmf group. The mild conditions ensure that any conjugated fluorophores retain their expected absorbance spectra.

Decision matrix and self-validating workflow for guanosine protecting group selection.

Conclusion

The transition from isobutyryl (iBu) to dimethylaminomethylene (dmf) protection for guanosine represents a critical evolution in oligonucleotide chemistry. By understanding the mechanistic causality—specifically, the shift from a sterically hindered amide to a highly reactive amidine—scientists can drastically reduce deprotection times from 16 hours to 10 minutes. For modern drug development professionals working with complex RNA therapeutics or heavily modified diagnostic probes, integrating dmf-G with AMA deprotection is not just an optimization; it is a fundamental requirement for maintaining molecular integrity and achieving high-throughput scalability.

References

1.[2] A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGijiqclTt_qQSvYWfqd4CfhOR-NQdDNLrn5ad3gVeQ_5pTxKBkcoLN8rQjQ2wNYWrc2kc_x2WoR8OHgUFDAisI2sdTdTXvm44WK7ZYCNr9ayiHMWEz_HopxMgymX-wyZFDbM0QxKQIi7baST4YRMfITw8-tvCGQf9-0wIH9tUff8RiRcnhIstTgWUUCn57P9bwuOAc9dxQi7CXXHyLcWeyO0THH5kYM50BxekQIcngtuHOdDJ8JBqP408uPKrOC875qylpCnQ=] 2.[4] DMT-dG(dmf) Phosphoramidite. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yT72Fg0hZ6b7mVC5KLtW8o1xuWmf6g7a0HG-O2YrTC6fXhkzvjwZtgrDuXN47P2f7k3oLArpLo1Y7fqeAmEBmDTphHyXdUXESBv3F3JpaVfwWctsOb2MmElF5aIw7REyYSwD] 3.[5] Regioselective 2′-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis. Deep Blue Repositories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET23-ayorereiheVAk9NHnhscaNVIriHBPgF86cwUapipc9xiyHo6M85qHxl2f-xsBHqn6WPTDllb6au8JNvVs0Z3OJS0rkkvXTmlP502_FO1P5fggeJA2dm4JmbQ4BF3WP_QlZl4PqPOdwlB4eBr-4YLCwY58IrZs_k1q-H18InXMKyXjC-xfLCYD-HBfKrAW] 4.[8] Deprotection Guide. Glen Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaYd8bHVR2FXJhFowaT0nEpaFv-DQb5u62QnlKKx-1bvJZ9W7IH9ogdRUhfQusPNk4t_YXTkIgrFcAcfWGRxF0gs2PNhgL23c9V0Of3YuJNRuw_C3vsUxbd8E1CiZXcr6c5lY82epXi0WWAaxVrX1jcFk9QKiVh-upg2eEjzU-N-5sIrGgbYp_V_ArCNf_mG0cIt8gwgXUKeBzGux-1cYGA_vvVHYYYARp2wkxlWtlFR9674yaAwbDI-NeFxs=] 5.[1] Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJApX1o1k05jWgGU4_jZHFtYlsb5V6Hd04LmDpMHIM4qVpknD6jh53ycyCqCwN4CoB6nn_hNmKxsy40g4moghPns3lLE8W2Qz5RWWM4e1gxWQU963eBUc8iXw7lXmUoh_Z_3NCV2mItzB9Y93hBe9I1fg94aN3ExQQ_alVHf749ojJUVl0] 6.[3] I-bu-rG Phosphoramidite - 147201-04-5. Vulcanchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcV8nCoivxGeRvXINncL1X_f-PDtP7T7NoS5TEgSi6KKTP9qgrKBjiYqDWqXN1NIUG9Qyydw24NWe2RsBlZY7XCkxItxv90naktE1YffwJiIWECpoRdqbGvGM6SXDI7b6O7b6ip-0z] 7.[6] Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. Glen Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHau1XwksawfmoVMDy1FaIpKxt5VtuUu6_w2buBhLv_9xbV0aWXiqvgf1wYOQbU2me3JzKgo_el1KQfs2luzHDuOYUZRxccoDytAVjThKLgBdIKqG_Xk1G3xMICYNyBokWfo9s50g==] 8.[7] Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES3ztt2y43JLL5Yy6uRp8h4xjFaYg1Kak5yMkSR7uigIsGCtjdzRkJYkp37vajHFP3f58W4XgiasufnBK_f2Jnw6Ucj1ZDOSpT7vXNkZ-sI-itnDJzsob9uTVL34htqG5bQpTRnOnFc4FlXQ==] 9. DNA Oligonucleotide Synthesis. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaoe_wxr-7EcDhUiQ6f41nGjxMZLkm2Ir5V-t7lFK1UBzKc8nw3q9LrEyzvhk7vFBi-js9QjVnByoImH4Uqy-mACnJoJbtBzQFHmG3J9BGe5zP5zdNp6A2L65-ileMurxflv3Kh_QtdXZLKt46BTCqKpYwmLw9SJy4tPxIbHhe9wzqftcGAs9EfkzAvjm4_RKqIZEnGxseZhPQ1MDArStOVbBwDTlkTZXrKRdxyQ==]

Sources

- 1. atdbio.com [atdbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. I-bu-rG Phosphoramidite (147201-04-5) for sale [vulcanchem.com]

- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. glenresearch.com [glenresearch.com]

- 7. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

Introduction: The Central Role of dmf-dG Phosphoramidite in Modern Oligonucleotide Synthesis

An In-depth Technical Guide to 5'-O-DMT-N,N-dimethylformamidine-2'-deoxyguanosine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (dmf-dG Phosphoramidite)

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of DNA and RNA is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research.[1] At the heart of this technology lies the phosphoramidite method, a highly efficient, automated, solid-phase synthesis approach.[1][2] The success of this method is critically dependent on the quality and performance of the nucleoside phosphoramidite building blocks.[3] Among these, 5'-O-DMT-N,N-dimethylformamidine-2'-deoxyguanosine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite, commonly known as dmf-dG phosphoramidite, has emerged as a vital component for the incorporation of deoxyguanosine residues.[1][4]

This technical guide provides a comprehensive overview of dmf-dG phosphoramidite, delving into its chemical properties, advantages in oligonucleotide synthesis, and detailed protocols for its application. We will explore the rationale behind its molecular design and the practical implications for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

The precise chemical structure of dmf-dG phosphoramidite is engineered for optimal performance in automated synthesis.[4] Its key features include three critical protecting groups: the 5'-O-dimethoxytrityl (DMT) group, the N2-dimethylformamidine (dmf) group, and the 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite group.[1][4]

| Property | Value |

| CAS Number | 330628-04-1[5][6][7][8][9][10] |

| Molecular Formula | C43H53N8O7P[4][5][7] |

| Molecular Weight | 824.9 g/mol [4][5] |

| Appearance | White to off-white powder[4][6][8] |

| Purity (HPLC/NMR) | ≥98.0% to ≥99.0%[4][6] |

| Storage Conditions | -10°C to -25°C under an inert atmosphere (e.g., Argon)[4][8] |

| Solubility | Soluble in anhydrous acetonitrile and dichloromethane[4] |

The Strategic Advantage of the Dimethylformamidine (dmf) Protecting Group

The choice of the N2-protecting group for the guanine base is a critical determinant of the efficiency and fidelity of oligonucleotide synthesis. The dimethylformamidine (dmf) group offers significant advantages over the more traditional isobutyryl (iBu) group.[4][11]

Reduced Depurination: The electron-donating nature of the dmf group helps to stabilize the glycosidic bond, thereby reducing the risk of depurination during the acidic detritylation step of each synthesis cycle.[4]

High Coupling Efficiency: Under optimized conditions, dmf-dG phosphoramidite typically exhibits a coupling efficiency of over 99%.[4]

The Automated Oligonucleotide Synthesis Cycle: A Step-by-Step Workflow

The synthesis of oligonucleotides using dmf-dG phosphoramidite is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The following is a generalized protocol for a standard automated solid-phase oligonucleotide synthesis cycle.

Reagents and Solutions:

-

Phosphoramidite Solution: 0.05-0.15 M solution of dmf-dG phosphoramidite in anhydrous acetonitrile.[4]

-

Activator Solution: 0.25-0.5 M solution of a suitable activator, such as 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), in anhydrous acetonitrile.[4]

-

Deblocking (Detritylation) Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane.[4]

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).[4]

-

Capping Solution B: 16% N-Methylimidazole in THF.[4]

-

Oxidizing Solution: 0.02-0.05 M Iodine in a mixture of THF, pyridine, and water.[4]

-

Washing Solution: Anhydrous acetonitrile.[4]

Synthesis Cycle Protocol:

-

Detritylation (Deblocking): The cycle commences with the removal of the 5'-DMT group from the nucleotide bound to the solid support.[1] This is achieved by treating the support with the deblocking solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The column is then thoroughly washed with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.[4]

-

Coupling: The dmf-dG phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column.[4] The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. This reaction typically proceeds for 30-180 seconds.[4]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. A mixture of Capping Solution A and Capping Solution B is introduced to acetylate these unreacted groups, rendering them inert.[1][2]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphotriester linkage. This is accomplished by treating the support with the oxidizing solution.[1][2]

Following the oxidation step, the column is washed with anhydrous acetonitrile, and the entire cycle is repeated for the addition of the next nucleotide.

Post-Synthesis: Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups must be removed.

Standard Deprotection Protocol:

-

Cleavage from Solid Support: The synthesized oligonucleotide is cleaved from the solid support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.[4]

-

Deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed by the ammonium hydroxide during the cleavage step.[4] The N2-dmf protecting group on the guanine bases is removed by heating the ammonium hydroxide solution at 55°C for 2 hours or 65°C for 1 hour.[4]

Ultra-Fast Deprotection with AMA:

For even more rapid deprotection, a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) can be utilized.[1][13] This method requires the use of acetyl-protected dC (Ac-dC) phosphoramidite in the synthesis.[1][13]

-

Cleavage and Deprotection: Add the AMA reagent to the synthesis column and heat the vial at 65°C for 10-15 minutes.[1] This single step cleaves the oligonucleotide from the support and removes all protecting groups.[1]

Stability and Handling Considerations

Deoxyguanosine phosphoramidites, including dmf-dG, are generally the least stable of the four standard phosphoramidites in solution.[4] To ensure optimal performance, solutions of dmf-dG phosphoramidite in anhydrous acetonitrile should be used within a few days.[4] Proper storage of the solid phosphoramidite at -10°C to -25°C under an inert atmosphere is crucial for maintaining its integrity.[4][8]

Conclusion

5'-O-DMT-N,N-dimethylformamidine-2'-deoxyguanosine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite is a cornerstone of modern, high-throughput oligonucleotide synthesis. Its key advantage lies in the use of the dmf protecting group, which facilitates rapid and mild deprotection protocols, a critical feature for the synthesis of modified oligonucleotides and for increasing overall efficiency. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for researchers and professionals aiming to produce high-quality synthetic nucleic acids for a wide range of applications, from basic research to the development of novel therapeutics.

References

-

dmf-dG-CE Phosphoramidite. Glen Research. Available at: [Link]

-

DMT-dG(dmf) Phosphoramidite. AxisPharm. Available at: [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

-

Guidebook for the Synthesis of Oligonucleotides. chemie-brunschwig.ch. Available at: [Link]

-

Deprotection Guide. Glen Research. Available at: [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]

-

Fast Deprotection Chemistry. empbiotech.com. Available at: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

-

Glen Report 31.13: New Product - dmf-dG-5'-CPG. Glen Research. Available at: [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. Available at: [Link]

-

DeoxyGuanosine Phosphoramidite. Silantes. Available at: [Link]

-

List of dG phosphoramidites with different protecting groups and their source. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atdbio.com [atdbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. DMT-dG(dmf) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]

- 9. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 10. DMT-dG(dmf) Phosphoramidite 330628-04-1 [sigmaaldrich.com]

- 11. Fast Deprotection [qualitysystems.com.tw]

- 12. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

The Strategic Advantage of the N2-Dimethylformamidine (dmf) Protecting Group in Solid-Phase DNA Synthesis

Executive Summary

In the automated solid-phase synthesis of oligonucleotides, the protection of exocyclic amino groups on nucleobases is a critical parameter that dictates both the fidelity of the synthesis cycle and the efficiency of post-synthetic processing. For guanosine, the traditional N2-isobutyryl (iBu) protecting group presents a significant bottleneck due to its high resistance to hydrolysis, necessitating harsh and prolonged deprotection conditions. The transition to the N2-dimethylformamidine (dmf) protecting group has revolutionized high-throughput oligonucleotide production. By offering accelerated deprotection kinetics, robust resistance to acid-catalyzed depurination, and enhanced solubility, the dmf group enables the rapid synthesis of high-purity oligonucleotides, particularly those containing base-labile modifications or sensitive fluorophores.

The Bottleneck of Exocyclic Amine Protection

The phosphoramidite method relies on a sequential four-step cycle: detritylation, coupling, capping, and oxidation[1]. Because the exocyclic primary amino groups on adenine, cytosine, and guanine are highly nucleophilic, they must be masked to prevent unwanted branching and side reactions during the coupling phase[2].

Historically, acyl protecting groups such as benzoyl (for A and C) and isobutyryl (for G) were standard. However, the isobutyryl group on guanine is notoriously resistant to ammoniolysis. The cleavage of the iBu group from guanine is the rate-determining step in standard oligonucleotide deprotection, requiring 8 to 16 hours of heating at 55 °C in concentrated ammonium hydroxide[2][3]. For modern drug discovery and high-throughput diagnostic manufacturing, this extended processing time is a severe bottleneck. Furthermore, prolonged exposure to hot ammonia leads to the degradation of chemically modified oligonucleotides and base-labile reporter dyes[2][4].

Core Mechanistic Advantages of the N2-DMF Protecting Group

The substitution of the iBu group with the dimethylformamidine (dmf) group fundamentally alters the thermodynamic and kinetic profile of the guanosine monomer, providing three distinct mechanistic advantages.

Accelerated Deprotection Kinetics

The dmf group is significantly more labile under basic conditions than traditional aliphatic acyl groups[4]. This lability reduces the deprotection time in concentrated ammonium hydroxide to just 1–2 hours at 55 °C[2][5]. More importantly, the dmf group is fully compatible with "UltraFAST" deprotection protocols utilizing AMA (a 1:1 mixture of aqueous ammonium hydroxide and methylamine). When exposed to AMA, complete cleavage from the solid support and removal of the dmf group occurs in a mere 10–15 minutes at 65 °C[6][7].

Mitigation of Acid-Catalyzed Depurination

During the detritylation step of each synthesis cycle, the growing oligonucleotide is exposed to a strong acid, typically 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)[1][8]. These acidic conditions pose a severe risk of protonating the N7 nitrogen of purines (particularly guanosine and adenosine). Protonation at N7 creates a highly favorable leaving group, leading to the cleavage of the N-glycosidic bond and the formation of an abasic site (depurination)[8]. Upon subsequent basic deprotection, these abasic sites undergo β-elimination, resulting in truncated failure sequences that severely complicate downstream HPLC purification[8].

The dmf group acts as a powerful electron-donating moiety[4][8]. By increasing the electron density across the purine ring system, the dmf group delocalizes the positive charge incurred during acidic exposure, thereby stabilizing the N-glycosidic bond and effectively shielding the guanosine residue from depurination[4][8].

Enhanced Solubility and Coupling Efficiency

Standard N2-unprotected or heavily modified guanosine phosphoramidites often exhibit poor solubility in acetonitrile (ACN), the universal solvent for DNA synthesis[4]. The introduction of the N2-dmf group significantly enhances the solubility of the 5'-O-DMT-2'-deoxyguanosine phosphoramidite[4]. This ensures a highly concentrated and homogenous monomer solution, which drives the bimolecular coupling reaction to near-quantitative yields (>99%), minimizing the accumulation of deletion (n-1) mutations[1][4].

Visualizing the Mechanisms

Caption: Workflow of automated solid-phase oligonucleotide synthesis and ultra-fast AMA deprotection.

Caption: Mechanistic pathway of depurination resistance conferred by the electron-donating dmf group.

Quantitative Data & Comparative Analysis

The empirical advantages of transitioning from iBu to dmf protection are summarized below, highlighting the dramatic reduction in processing time and the expanded compatibility with sensitive chemistries.

| Parameter | N2-Isobutyryl (iBu-dG) | N2-Dimethylformamidine (dmf-dG) |

| Deprotection Time (NH₄OH, 55°C) | 8–16 hours[3] | 1–2 hours[2][5] |

| Deprotection Time (AMA, 65°C) | Incompatible / Extremely Slow | 10–15 minutes[6][7] |

| Depurination Resistance | Moderate | High (Electron-donating)[4][8] |

| Solubility in Acetonitrile | Standard | Enhanced[4] |

| Suitability for Base-Labile Dyes | Poor (Degradation risk) | Excellent (Mild conditions)[4][5] |

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis and rigorous quality control, the following protocols integrate the dmf-dG phosphoramidite into standard workflows, complete with built-in validation checkpoints.

Protocol A: Automated Solid-Phase Synthesis Cycle with 5'-O-DMT-N2-dmf-dG

This protocol details the incorporation of a single dmf-dG residue during automated synthesis.

-

Pre-Coupling Wash: Flush the Controlled-Pore Glass (CPG) synthesis column with anhydrous acetonitrile (ACN) to ensure a strictly water-free environment[6].

-

Detritylation: Deliver a solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) to the column for 50–60 seconds to cleave the 5'-DMT group[6][8].

-

Coupling: Co-deliver 0.1 M 5'-O-DMT-N2-dmf-dG phosphoramidite and 0.25 M activator (e.g., 5-(Ethylthio)-1H-tetrazole) in ACN. The protonated phosphoramidite undergoes nucleophilic attack by the support-bound 5'-hydroxyl group[1].

-

Capping: Inject a mixture of acetic anhydride and N-methylimidazole (NMI). This acetylates any unreacted 5'-hydroxyl groups, terminating them to prevent the propagation of deletion sequences (n-1 impurities)[1].

-

Oxidation: Treat the column with 0.02 M Iodine in water/pyridine/THF. This oxidizes the unstable phosphite-triester (P(III)) intermediate into a stable cyanoethyl-protected phosphotriester (P(V)) backbone[1].

Protocol B: Ultra-Fast Cleavage and Deprotection using AMA

This protocol is specifically optimized for oligonucleotides synthesized using dmf-dG and Acetyl-dC (Ac-dC) monomers.

-

Cleavage from Support: Extrude the solid support from the synthesis column into a pressure-tight, screw-cap vial. Add 1.0 to 1.5 mL of AMA reagent (a 1:1 v/v mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine)[6][7].

-

Thermal Deprotection: Seal the vial tightly and incubate in a heating block at 65 °C for exactly 10 to 15 minutes[6][7]. This single step simultaneously hydrolyzes the succinyl linker (cleavage), eliminates the cyanoethyl phosphate protecting groups, and quantitatively removes the dmf base protecting groups[6].

-

Recovery: Remove the vial and immediately cool it on ice to room temperature to prevent sample loss via aerosolization. Carefully transfer the supernatant to a new microcentrifuge tube, washing the residual CPG beads once with 200 µL of sterile water[6][7].

-

Evaporation: Dry the oligonucleotide solution to a pellet using a centrifugal vacuum concentrator (SpeedVac)[6][7].

-

Validation Step (Self-Correction): Analyze an aliquot of the reconstituted pellet via Reverse-Phase HPLC or LC-MS. The absence of a +28 Da mass shift (which would indicate incomplete formamidine removal) serves as the definitive validation of quantitative deprotection[6].

-

Conclusion

The integration of the N2-dimethylformamidine (dmf) protecting group for guanosine is a critical optimization in modern oligonucleotide chemistry. By leveraging its electron-donating properties to prevent depurination and its high lability to enable ultra-fast AMA deprotection, researchers can drastically reduce turnaround times. This shift not only maximizes the throughput of automated DNA synthesizers but also preserves the structural integrity of highly modified, base-labile therapeutic and diagnostic oligonucleotides.

References

Sources

- 1. biotage.com [biotage.com]

- 2. atdbio.com [atdbio.com]

- 3. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fast Deprotection [qualitysystems.com.tw]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

N2-dmf-guanosine solubility in acetonitrile

Technical Deep Dive: Solvation Kinetics of -dmf-Guanosine in Acetonitrile

Executive Summary & Scope

This guide addresses the critical quality attributes (CQAs) regarding the solvation of

While

Critical Distinction: "N2-dmf-guanosine" technically refers to the nucleoside.[1][2][3] However, solubility in acetonitrile is the primary concern for the phosphoramidite form used in solid-phase synthesis. This guide focuses on the phosphoramidite (

).[1]

The Physics of Solubility: Solvation vs. Aggregation

To master the dissolution of dmf-dG, one must understand the competing forces at play. Guanosine derivatives are notorious for self-association.[1]

The G-Tetrad Mechanism

Guanine bases possess both hydrogen bond donors (

-

The dmf Advantage: The dimethylformamidine group (

) protects the exocyclic amine. Unlike the isobutyryl group (which is an amide), the dmf group is an amidine . This disrupts the standard hydrogen bonding donor capability of the -

The ACN Limitation: Acetonitrile is a polar aprotic solvent (Dipole moment ~3.92 D). It solvates the hydrophobic DMT group and the cyanoethyl phosphoramidite moiety well, but it struggles to break strong intermolecular stacking interactions if the concentration is too high or temperature too low.

Visualization: Solvation Competition

The following diagram illustrates the kinetic competition between ACN solvation and G-G aggregation.

Figure 1: The thermodynamic equilibrium between the solvated active monomer and aggregated states.[1] Trace water acts as a catalyst for aggregation and degradation.

Operational Protocol: The "Zero-Haze" Dissolution System

This protocol ensures a standard 0.1 M concentration, the industry benchmark for automated synthesizers (e.g., Cytiva ÄKTA, MerMade, Dr. Oligo).

Pre-Requisites (Self-Validating Inputs)

Before mixing, validate your inputs. Failure here guarantees failure downstream.

| Parameter | Specification | Validation Method |

| Solvent Quality | Acetonitrile, DNA Synthesis Grade | Water Content < 30 ppm (Ideal < 10 ppm).[1] |

| Reagent Age | dmf-dG Phosphoramidite | < 6 months from open.[1][2] White free-flowing powder.[1] |

| Environment | Inert Gas (Ar or | Positive pressure manifold or glovebox. |

Step-by-Step Dissolution Workflow

-

Equilibration: Allow the refrigerated amidite bottle to reach room temperature (20–25°C) before opening.

-

Why? Opening a cold bottle condenses atmospheric moisture instantly, catalyzing hydrolysis (

) and aggregation.

-

-

Anhydrous Addition: Add the calculated volume of Anhydrous ACN (see Table 1) via a septum using a gas-tight syringe or cannula transfer. Do not expose to air.[4]

-

Vortex & Wait: Vortex vigorously for 30 seconds. Let stand for 5–10 minutes.

-

Crucial Insight: dmf-dG dissolves slower than T or dA.[1] Users often inspect immediately, see solids, and panic. The "wetting" phase requires time for ACN to penetrate the crystal lattice.

-

-

Visual Inspection (The Tyndall Check): Shine a laser pointer or strong LED through the bottle.

-

Pass: Beam passes cleanly (no scatter).

-

Fail: Visible beam track (Tyndall effect) indicates micro-precipitates.

-

Dilution Data (Target: 0.1 M)

| Pack Size (Weight) | Molecular Weight (MW) | Volume ACN Required (mL) |

| 0.25 g | ~824.9 g/mol | 3.0 mL |

| 0.50 g | ~824.9 g/mol | 6.1 mL |

| 1.0 g | ~824.9 g/mol | 12.1 mL |

| 2.0 g | ~824.9 g/mol | 24.2 mL |

Note: Volumes are rounded for practical syringe transfer. Exact 0.1M is not strictly required; 0.095–0.105M is acceptable for >10x excess coupling.

Comparative Analysis: dmf-dG vs. ibu-dG[1][5][6]

Why use dmf-dG if solubility is sensitive? The trade-off is speed .

| Feature | dmf-dG (Dimethylformamidine) | ibu-dG (Isobutyryl) |

| Deprotection Speed | Ultra-Fast (10 min @ 65°C with AMA) | Standard (4-8 hrs @ 55°C with |

| Solubility in ACN | Good (up to 0.15 M).[1] Sensitive to water. | Excellent (up to 0.2 M). More robust. |

| Hydrophobicity | Moderate. Amidine is polar. | Higher. Isobutyryl is lipophilic. |

| Stability (Soln) | 2–3 days on synthesizer. | 3–5 days on synthesizer. |

| Best Use Case | High-throughput DNA, Long oligos, RNA. | Standard primers, cost-sensitive scaling.[1] |

Troubleshooting & Failure Logic

If the solution is cloudy or coupling efficiency drops at G positions, follow this logic flow.

Figure 2: Decision tree for resolving solubility issues. Note that filtering is a salvage operation; fresh preparation is always preferred.

Expert Tips for High-Fidelity Synthesis

-

The "Dry" Line: If you are synthesizing long oligos (>60-mer), install an in-line molecular sieve trap on the amidite delivery line. dmf-dG is particularly sensitive to moisture-induced aggregation which can clog fine fluidic lines.[1]

-

Coupling Time: Due to the steric bulk of the dmf group, increase coupling time slightly compared to T or dA.

-

Standard: 60 seconds.[5]

-

dmf-dG Optimized: 90–120 seconds (especially for 0.1 M).

-

-

Argon Purge: Never leave the dmf-dG bottle "vented" to the atmosphere. Always maintain a blanket of Argon.

References

Sources

- 1. N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine 98 68892-41-1 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermo Scientific DMF-dG Phosphoramidite, standard grade, 28-400 finish bottle 2 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Role of dmf-dG in High-Efficacy Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of automated solid-phase oligonucleotide synthesis, the selection of protective groups is a critical determinant of yield, purity, and overall success, particularly for complex and modified oligonucleotides. This guide provides a deep dive into the use of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (dmf-dG), a key phosphoramidite building block. We will explore the chemical rationale behind its design, its advantages over traditional protecting groups like isobutyryl (iBu), and the practical implications for synthesis and deprotection protocols. This document serves as a technical resource for scientists aiming to optimize their oligonucleotide synthesis workflows.

Introduction: The Imperative for Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, a method pioneered by Marvin Caruthers, is the cornerstone of modern DNA and RNA manufacturing.[1] This process involves the sequential addition of phosphoramidite monomers to a growing nucleic acid chain anchored to a solid support.[1] The success of this cyclical four-step process—detritylation, coupling, capping, and oxidation—is critically dependent on the use of protecting groups.[1][2] These chemical moieties temporarily block reactive sites on the nucleobase, sugar, and phosphate backbone, preventing unwanted side reactions and ensuring the fidelity of the final sequence.[1][3]

For deoxyguanosine (dG), the exocyclic N2 amino group is particularly nucleophilic and requires protection to prevent side reactions during synthesis.[4][5] The choice of this protecting group has significant downstream consequences for the entire synthesis process.

The dmf-dG Phosphoramidite: Structure and Rationale

The 5'-O-DMT-N2-DMF-dG phosphoramidite is the standard reagent for incorporating deoxyguanosine residues in modern oligonucleotide synthesis.[1] It is engineered with three essential protecting groups that govern its reactivity and stability:

-

5'-O-Dimethoxytrityl (DMT) group: This acid-labile group shields the 5'-hydroxyl of the deoxyribose sugar.[1][2] Its removal at the start of each synthesis cycle is a crucial step that allows for the stepwise 3'-to-5' elongation of the oligonucleotide chain.[1][4] The DMT group can also be retained on the final product ("DMT-on" synthesis) to facilitate purification via reverse-phase HPLC.[1]

-

3'-Cyanoethyl (CE) phosphoramidite group: This group activates the 3'-hydroxyl for coupling and protects the phosphorus from undesired reactions during subsequent synthesis cycles.[4]

-

N2-Dimethylformamidine (dmf) group: This moiety protects the exocyclic amino group on the guanine base and is the focus of this guide.[1][4]

The selection of the dmf group is a strategic one, offering significant advantages over older protecting groups like isobutyryl (iBu).[1][6][7]

The Core Advantage: Rapid and Mild Deprotection

The most significant benefit of using dmf-dG lies in the lability of the dmf group, which allows for substantially faster and milder deprotection conditions compared to the more robust iBu group.[6][7] This is a critical factor, especially when synthesizing oligonucleotides with sensitive modifications that are susceptible to degradation under harsh basic conditions.[2][8]

The traditional deprotection of the iBu group from dG is often the rate-limiting step in the entire process, requiring prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[2][4][7] In contrast, the dmf group can be removed much more rapidly, significantly shortening the overall workflow.[7]

| Parameter | N,N-dimethylformamidine (dmf) | Isobutyryl (iBu) |

| Chemical Stability | Labile | Robust |

| Deprotection Conditions | Mild | Harsh |

| Deprotection Reagent | Concentrated Ammonium Hydroxide | Concentrated Ammonium Hydroxide |

| Deprotection Temperature | Room Temperature to 55°C | 55°C or higher |

| Deprotection Time | 1 hour at 55°C; 2 hours at room temperature | 8 hours or more at 55°C |

Table 1: Comparison of Deprotection Conditions for dmf-dG and iBu-dG. Data compiled from multiple sources.[6][9]

This rapid deprotection is particularly advantageous for high-throughput oligonucleotide synthesis, enabling a more efficient production pipeline.

Enhanced Purity for G-Rich Sequences

In addition to speed, the use of dmf-dG can lead to higher purity, especially in the synthesis of guanine-rich sequences. Incomplete deprotection of the more stubborn iBu group can be a significant issue in these cases, leading to a heterogeneous final product. The lability of the dmf group helps to ensure complete and efficient removal, minimizing this problem.

The Oligonucleotide Synthesis Cycle with dmf-dG

The automated synthesis of an oligonucleotide using dmf-dG phosphoramidite follows a well-defined four-step cycle for each nucleotide addition. This process typically achieves coupling efficiencies greater than 98-99%.[1]

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Single Synthesis Cycle

The following protocol outlines the key steps for a single coupling cycle using dmf-dG on an automated DNA synthesizer. Note that specific reagent volumes and reaction times may vary depending on the instrument and scale of the synthesis.

-

Detritylation (Deblocking):

-

The synthesis column containing the solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for approximately 50-60 seconds.[1] This removes the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction.[1][2]

-

The column is then thoroughly washed with anhydrous acetonitrile (ACN) to remove the acid and the cleaved DMT cation.[1]

-

-

Coupling:

-

Capping:

-

To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole in ACN) are delivered to the column.[1]

-

This reaction acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[1][2]

-

-

Oxidation:

-

The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[1]

-

This is achieved by treating the column with a solution of 0.015-0.02 M iodine in a mixture of THF, water, and pyridine for approximately 30 seconds.[1]

-

A final extensive wash with ACN prepares the column for the next synthesis cycle.[1]

-

This four-step process is repeated until the desired oligonucleotide sequence is fully assembled.[1]

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. The use of dmf-dG is compatible with a variety of deprotection strategies, including the widely used AMA reagent.

Experimental Protocol: Cleavage and Deprotection with AMA

AMA is a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. This reagent allows for rapid and efficient cleavage and deprotection.[1]

-

Cleavage from Support:

-

The synthesis column is placed in a pressure-tight vial.

-

1-2 mL of AMA reagent is added to the vial, ensuring the solid support is fully submerged.[1]

-

The vial is sealed tightly.

-

-

Deprotection:

-

Recovery:

-

The vial is allowed to cool to room temperature.

-

The AMA solution containing the deprotected oligonucleotide is transferred to a new tube.[1]

-

The solution is dried to a pellet using a vacuum concentrator.[1]

-

The oligonucleotide pellet is then reconstituted in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and downstream applications.[1]

-

Figure 2: Comparison of deprotection pathways for dmf-dG and iBu-dG.

Considerations and Best Practices

While dmf-dG offers significant advantages, there are some considerations to keep in mind for optimal results:

-

Reagent Stability: Guanosine phosphoramidites, in general, are more susceptible to degradation in solution than other bases.[7][10] It is crucial to use anhydrous conditions throughout the synthesis to maintain high coupling efficiency.[7]

-

Oxidizer Concentration: When using dmf-dG, it is recommended to use a lower concentration of the iodine oxidizer (e.g., 0.02 M) to prevent any potential side reactions.

-

Compatibility with "Ultramild" Synthesis: For extremely sensitive modified oligonucleotides, an "ultramild" set of protecting groups may be required. While dmf-dG is significantly milder to deprotect than iBu-dG, it is important to verify its compatibility with other ultramild phosphoramidites if they are being used in the same synthesis.[2][4]

Conclusion

The adoption of dmf-dG as the standard for deoxyguanosine incorporation in oligonucleotide synthesis represents a significant advancement in the field. Its primary advantage of rapid and mild deprotection translates to increased throughput, higher purity for challenging sequences, and greater compatibility with sensitive modifications. For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, a thorough understanding of the properties and protocols associated with dmf-dG is essential for achieving high-quality results and accelerating research and development timelines.

References

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

Glen Report 31.13: New Product - dmf-dG-5'-CPG. Glen Research. [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. PMC. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. PMC. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

The Degradation of dG Phosphoramidites in Solution. ResearchGate. [Link]

-

Deprotection with Sodium Hydroxide Use of dmf-dG Use of Ac-dC Use of NaOH Note Protocol for Deprotection and DMT-On Glen. Glen Research. [Link]

-

Glen Report 21.17: New Products – Click Chemistry, DMF-dG-5'-CE Phosphoramidite. Glen Research. [Link]

-

Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

-

2'-Fluoro-N2-Dimethylformamidine-5'-O-DMT-2'-Deoxyguanosine-3'-CE-Phosphoramidite. Advent Bio. [Link]

-

Analyzing Raw Material for Oligonucleotide Synthesis. Agilent. [Link]

-

Chapter 4: Synthesis of Oligonucleotides. In Modified Nucleosides. Wiley. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. agilent.com [agilent.com]

- 4. atdbio.com [atdbio.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

The Stability and Application of the Dimethylaminomethylene (DMAM) Protecting Group

Content Type: Technical Guide Audience: Synthetic Chemists, Oligonucleotide Process Engineers, Drug Development Scientists

Executive Summary

The dimethylaminomethylene (DMAM) group (often abbreviated as dmf or dmf-dG in oligonucleotide chemistry) represents a cornerstone of "Fast Deprotection" strategies in nucleic acid synthesis. Unlike traditional acyl protecting groups (Benzoyl, Isobutyryl) which rely on amide hydrolysis, the DMAM group protects exocyclic amines as an amidine (

This structural distinction confers a unique stability profile: it is robust against the acidic conditions of detritylation and the fluoride conditions of silyl deprotection, yet it cleaves rapidly under nucleophilic ammonolysis. This guide details the mechanistic underpinnings, stability data, and validated protocols for deploying DMAM in high-throughput and sensitive synthesis workflows.

Chemical Identity & Installation mechanism

Structure and Properties

The DMAM group masks the exocyclic amino function of nucleobases (most commonly Guanine-

-

Formula:

-

Key Feature: The amidine linkage reduces the nucleophilicity of the exocyclic nitrogen via resonance delocalization, preventing side reactions during phosphoramidite coupling.

-

Solubility: DMAM-protected phosphoramidites typically exhibit superior solubility in acetonitrile compared to their acyl-protected counterparts (e.g.,

-isobutyryl-dG), reducing the risk of precipitation in automated synthesizers.

Installation Mechanism

The standard installation utilizes

Figure 1: Mechanism of DMAM installation via condensation with DMF-DMA.

Stability Profile: The Orthogonality Matrix

The utility of DMAM lies in its specific orthogonality. It must survive the repetitive cycles of oligonucleotide synthesis but cleave rapidly during the final workup.

Acid Stability (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM.

-

Status: STABLE .

-

Mechanism: The amidine functionality is basic. In acid, it protonates to form a resonance-stabilized amidinium salt. This protonation actually increases its resistance to hydrolysis during the short acidic exposure (60–120 seconds) required to remove the DMT group.

Oxidative Stability

-

Reagent: Iodine/Water/Pyridine or tert-Butyl Hydroperoxide.

-

Status: STABLE .

-

Context: The DMAM group does not interfere with the oxidation of phosphite triesters to phosphate triesters.

Fluoride Stability (RNA Synthesis)

-

Reagent: Tetrabutylammonium Fluoride (TBAF) or Triethylamine Trihydrofluoride (TEA·3HF).

-

Status: STABLE .

-

Critical Insight: This stability allows DMAM to be used in RNA synthesis where 2'-O-TBDMS groups are removed via fluoride treatment before or during base deprotection. Unlike some carbamate groups, DMAM remains intact during standard desilylation protocols.

Base Stability (The Trigger)

-

Reagent: Ammonium Hydroxide (

), AMA ( -

Status: LABILE .

-

Nuance: The amidine carbon is highly susceptible to nucleophilic attack by small, hard nucleophiles like ammonia.

-

The "NaOH Gotcha": Surprisingly, DMAM is resistant to 0.4 M NaOH in Methanol/Water (a condition used for some "UltraMild" deprotections). While

-isobutyryl-dG cleaves in ~17 hours under these conditions,

Deprotection Dynamics & Data

The primary driver for adopting DMAM (specifically dmf-dG) is speed. It allows for "Fast Deprotection" protocols compatible with sensitive dyes (e.g., TAMRA, Cy5) that degrade under prolonged heating.

Comparative Deprotection Kinetics (dG Protection)

| Protecting Group | Reagent | Temp (°C) | Time to Completion | Classification |

| dmf-dG (DMAM) | Conc. | 55°C | 1 - 2 hours | Fast |

| dmf-dG (DMAM) | Conc.[3] | 65°C | 1 hour | Fast |

| dmf-dG (DMAM) | AMA (1:[3]1) | 65°C | 5 - 10 mins | Ultra-Fast |

| iBu-dG (Isobutyryl) | Conc.[1] | 55°C | 5 - 8 hours | Standard |

| iBu-dG (Isobutyryl) | AMA (1:1) | 65°C | 10 - 15 mins | Fast |

| Bz-dG (Benzoyl) | Conc. | 55°C | 16 - 24 hours | Slow |

Deprotection Mechanism

The cleavage in ammonia proceeds via an addition-elimination pathway.

Figure 2: Mechanism of DMAM removal via ammonolysis.

Experimental Protocols

Protocol A: Installation of DMAM on 2'-Deoxyguanosine

Use this protocol to synthesize protected nucleosides.

-

Preparation: Suspend 2'-deoxyguanosine (10 mmol) in anhydrous Methanol (50 mL).

-

Reagent Addition: Add

-dimethylformamide dimethyl acetal (DMF-DMA) (30 mmol, 3.0 eq). -

Reaction: Stir at room temperature for 12–16 hours. The suspension will clear as the product forms.

-

Monitoring: Check via TLC (10% MeOH in DCM). Product (

) is distinct from starting material ( -

Workup: Evaporate solvent under reduced pressure. Co-evaporate with toluene (

mL) to remove residual methanol and DMF-DMA. -

Yield: The resulting foam is typically >90% pure and can be used directly for 5'-DMT protection.

Protocol B: "Fast" Deprotection of Oligonucleotides

Use this for standard DNA synthesis requiring faster turnaround.

-

Cleavage: Treat the CPG column with 1.0 mL of concentrated Ammonium Hydroxide (28-30%).

-

Incubation: Seal the vial and heat at 55°C for 2 hours . (Alternatively: 65°C for 1 hour).

-

Workup: Cool to room temperature. Evaporate ammonia using a speed-vac.

-

Note: This condition is sufficient to remove Bz-dA and Ac-dC if used in the same sequence.

Protocol C: "Ultra-Fast" Deprotection (AMA)

Use this for high-throughput production.[3]

-

Reagent: Prepare AMA by mixing Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) in a 1:1 ratio.

-

Incubation: Add 1.0 mL AMA to the support. Heat at 65°C for 10 minutes .

-

Warning: Ensure dC is protected with Acetyl (Ac) , not Benzoyl (Bz), when using AMA to prevent transamination of Cytosine.

Decision Matrix: Selecting the Right Group

When should you choose DMAM (dmf) over Isobutyryl (iBu)?

Figure 3: Decision logic for selecting DMAM vs. alternative protecting groups.

References

-

Vu, H., et al. (1990).[4] "Fast oligonucleotide deprotection phosphoramidite chemistry for DNA synthesis." Tetrahedron Letters, 31(50), 7269-7272.[4]

-

Glen Research. (2018). "Deprotection - Volume 1 - Deprotect to Completion." Glen Report, 20.24.

-

McBride, L. J., et al. (1986). "A new based analog for rapid deprotection in oligonucleotide synthesis."[3] J. Am. Chem. Soc., 108, 2040.

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.

-

Reddy, M. P., et al. (1994). "Fast cleavage and deprotection of oligonucleotides." U.S. Patent 5,518,651.

Sources

The Definitive Guide to N2-Dimethylformamidine Guanosine: Nomenclature, Synonyms, and Synthesizer Protocols

Executive Summary

In the highly specialized field of solid-phase oligonucleotide synthesis, the protection strategy of nucleobases dictates the success, yield, and integrity of the final sequence. N2-dimethylformamidine guanosine (commonly abbreviated as dmf-G) has emerged as a critical building block for researchers synthesizing modified RNA, sensitive diagnostic probes, and therapeutic oligonucleotides. By replacing the traditional isobutyryl (iBu) protecting group, dmf-G enables "Fast" and "UltraMILD" deprotection chemistries, preventing the degradation of base-sensitive fluorophores and fragile RNA linkages.

This technical guide provides an authoritative breakdown of dmf-G nomenclature, the mechanistic causality behind its use, and field-proven protocols for its integration into automated synthesizers.

Chemical Nomenclature and Synonyms

The term "dmf-G" is a functional abbreviation that applies to several guanosine derivatives depending on the sugar moiety (deoxy, ribo, or 2'-O-methyl). Dmf-dg (2'-Deoxy-N2-dimethylaminomethylene-guanosine) is a deoxyguanosine nucleoside protected by the dimethylaminomethylamidine base (1)[1]. The IUPAC name for the deoxy variant is N'-[9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide (2)[2].

For RNA therapeutics, the 2'-OMe-dmf-G-CE Phosphoramidite (CAS 128219-77-2) contains a 2'-O-methyl group that enhances nuclease resistance, making it essential for RNA interference (RNAi) applications ()[].

Table 1: Nomenclature and Synonyms of dmf-G Derivatives

| Derivative Type | Common Synonyms | IUPAC / Chemical Designation | CAS Number | Molecular Formula | Molecular Weight |

| Deoxyguanosine (DNA) | dmf-dG; 2'-Deoxy-N2-dimethylaminomethylene-guanosine | N'-[9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | 17331-13-4 | C13H18N6O4 | 322.32 g/mol |

| Riboguanosine (RNA) | rG(dmf); N2-Dimethylformamidine-guanosine | N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-TBDMS-guanosine-3'-CE-phosphoramidite | N/A | C49H67N8O8PSi | 955.18 g/mol |

| 2'-O-Methyl (Mod RNA) | 2'-OMe-dmf-G-CE Phosphoramidite; dMf-2'-OMe-G | N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyl-guanosine-3'-CE-phosphoramidite | 128219-77-2 | C44H55N8O8P | 854.92 g/mol |

Mechanistic Causality: Why the dmf Protecting Group?

In solid-phase oligonucleotide synthesis, the exocyclic N2 amine of guanosine is highly nucleophilic. If left unprotected, it is prone to branching side-reactions during phosphoramidite coupling. Historically, the isobutyryl (iBu) group was the industry standard for N2 protection. However, the iBu amide bond is highly stable, necessitating harsh deprotection conditions (concentrated NH4OH at 55°C for up to 17 hours).

For modern synthesis involving delicate fluorophores, modified RNA linkages, or sensitive conjugates, such harsh conditions cause unacceptable degradation. The N2-dimethylformamidine (dmf) protecting group solves this bottleneck. The dmf amidine linkage is highly susceptible to nucleophilic attack by methylamine. When subjected to AMA (a 1:1 mixture of ammonium hydroxide and aqueous methylamine), the dmf group undergoes rapid methylaminolysis, achieving complete deprotection in just 10 minutes at 65°C (4)[4].

Decision matrix for selecting dmf-G to enable fast AMA deprotection in oligo synthesis.

Experimental Protocols: Synthesis and Deprotection

To ensure a self-validating system, the following protocol integrates specific chemical checkpoints to prevent degradation and side reactions during the synthesis of modified oligonucleotides.

Prerequisites: Synthesizer loaded with dmf-G, Ac-C, and Bz-A phosphoramidites (Fast deprotection set).

Step 1: Phosphoramidite Preparation and Coupling

-

Dilute the dmf-G phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

-

Validation Check: Ensure the water content of the diluent is <30 ppm (via Karl Fischer titration) to prevent the hydrolysis of the active phosphoramidite species.

-

Perform standard coupling using an activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) with a 10-minute coupling time for modified RNA/DNA.

Step 2: Cyanoethyl Cleavage (Critical for Thiol-Modifiers)

-

Before base deprotection, treat the synthesis column with 20% diethylamine (DEA) in acetonitrile for 10 minutes.

-

Causality: This step removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination. If skipped, the subsequent AMA cleavage releases acrylonitrile, which will irreversibly alkylate sensitive thiol groups (5)[5].

Step 3: Cleavage and Base Deprotection (AMA Protocol)

-

Prepare AMA reagent by mixing 28-30% Ammonium Hydroxide and 40% aqueous Methylamine in a 1:1 (v/v) ratio.

-

Incubate the solid support in AMA at 65°C for exactly 10 minutes.

-

Causality: Methylamine is a significantly stronger nucleophile than ammonia, driving the rapid methylaminolysis of the dmf group while sparing delicate modifications.

Step 4: Desilylation (For RNA only)

-

Evaporate the AMA completely using a SpeedVac.

-

Resuspend the pellet in a mixture of N-methylpyrrolidone/Triethylamine/Triethylamine trihydrofluoride (TEA·3HF) (6:3:4 v/v/v).

-

Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS groups. Quench with 3M sodium acetate and precipitate the fully deprotected RNA using cold butanol.

Quantitative Data: Deprotection Kinetics

The selection of the guanosine protecting group directly dictates the required deprotection timeline. The table below summarizes the kinetic advantages of dmf-G over traditional iBu-G.

Table 2: Deprotection Kinetics (dmf-G vs iBu-G)

| Protecting Group | Reagent | Temperature | Time to Complete Cleavage | Recommended Application |

| iBu-G (Isobutyryl) | NH4OH (28-30%) | 55°C | 8 - 17 hours | Standard DNA synthesis (unmodified) |

| dmf-G (Dimethylformamidine) | AMA (1:1 NH4OH:MeNH2) | 65°C | 10 minutes | Fast DNA/RNA synthesis, base-sensitive dyes |

| dmf-G (Dimethylformamidine) | AMA (1:1 NH4OH:MeNH2) | Room Temp | 24 hours | Highly sensitive thiol-modifiers or conjugates |

References

-

MedChemExpress. "Dmf-dg (2'-Deoxy-N2-dimethylaminomethylene-guanosine) - MedchemExpress.com". 1

-

Akonscientific. "N2- Dimethylformamidine-2- deoxyguanosine - Akonscientific". 2

-

Biosearch Technologies. "rG (dmf) CE-Phosphoramidite - LGC, Biosearch Technologies". 4

-

BOC Sciences. "CAS 128219-77-2 (2'-OMe-dmf-G-CE Phosphoramidite) - BOC Sciences".

-

PMC / NIH. "Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates". 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. akonscientific.com [akonscientific.com]

- 4. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Lability: A Technical Guide to Guanine Protecting Groups

The following technical guide details the history, chemistry, and application of labile protecting groups for Guanine in oligonucleotide synthesis.

Executive Summary

Guanine (G) has historically been the "problem child" of oligonucleotide synthesis. Its poor solubility, susceptibility to depurination at the N7 position, and the reactivity of its O6-oxygen necessitate a delicate balance in protecting group strategy. While Adenine and Cytosine were easily managed with simple acyl groups, Guanine required a shift from "robust" protection to "labile" protection to meet the demands of high-throughput DNA synthesis and RNA manufacturing.

This guide analyzes the transition from the kinetic stability of Isobutyryl (iBu) to the rapid lability of Dimethylformamidine (dmf) and the chemically assisted cleavage of Phenoxyacetyl (Pac) .

The Guanine Challenge: Solubility and Stability

Before analyzing specific groups, one must understand the structural constraints of the Guanine nucleobase during phosphoramidite synthesis:

-

The N2-Exocyclic Amine: The primary site for protection to prevent branching and side reactions during coupling.

-

The O6-Lactam: A center of high electron density. While often left unprotected in standard DNA synthesis, it is susceptible to phosphitylation (O6-modification) by phosphoramidites, leading to G-to-A transition mutations.

-

Depurination (N7): Exposure to acidic detritylation reagents (TCA/DCA) protonates N7, weakening the glycosidic bond. Prolonged heat during deprotection accelerates cleavage of the base from the sugar.

The Goal: A protecting group that masks the N2-amine but can be removed quickly and mildly to minimize the window of exposure to hydrolytic conditions.

The Classical Era: Isobutyryl (iBu)

Status: The Robust Standard (Legacy)

In the early development of phosphodiester and phosphotriester chemistry, H.G. Khorana and colleagues established acyl protection as the baseline. While Benzoyl (Bz) worked for Adenine and Cytosine, it was too stable for Guanine, leading to incomplete deprotection.

The solution was the Isobutyryl (iBu) group.[1]

-

Structure: A branched acyl group (2-methylpropanoyl).

-

Mechanism of Removal: Nucleophilic attack by ammonia at the carbonyl carbon, followed by tetrahedral intermediate collapse. The steric bulk of the isopropyl group slows this attack, requiring heat.

-

The Problem: Complete removal requires incubation in concentrated Ammonium Hydroxide at 55°C for 5–16 hours . This prolonged thermal exposure is incompatible with:

-

RNA (2'-OH degradation).

-

Cyanine dyes (Cy3/Cy5 degrade in ammonia).

-

Long oligos (increased probability of depurination).

-

The Amidine Revolution: Dimethylformamidine (dmf)

Status: The High-Throughput Standard

In 1983, McBride and Caruthers introduced the amidine class of protecting groups, specifically N2-dimethylformamidine (dmf) . This marked a paradigm shift from "blocking" the amine to "masking" it with a group that is chemically distinct from the amide backbone.

-

Chemistry: The dmf group forms an amidine linkage (-N=CH-N(Me)2).

-

Mechanism of Removal: Unlike stable amides, amidines are susceptible to transamination. In the presence of primary amines (like Methylamine in AMA) or concentrated ammonia, the group is cleaved rapidly.

-

Impact:

-

Allowed the use of AMA (1:1 Ammonium Hydroxide/Methylamine) .

-

Deprotection time reduced to 5–10 minutes at 65°C or 1 hour at 55°C .

-

Significantly reduced depurination rates by minimizing thermal stress.

-

Critical Insight: The dmf group is now the default for high-throughput DNA synthesis because it matches the deprotection kinetics of Acetyl-Cytosine and Benzoyl-Adenine in "Fast Deprotection" protocols.

The Ultra-Mild Era: Phenoxyacetyl (Pac)

Status: The Sensitive Application Standard

For applications requiring absolute preservation of label integrity (e.g., TAMRA, Rhodamine) or RNA structure, even the dmf group/AMA conditions can be too harsh. This led to the adoption of Phenoxyacetyl (Pac) and Isopropyl-phenoxyacetyl (iPr-Pac) protection, pioneered by Schulhof and Köster.

-

Mechanism (Neighboring Group Participation): The ether oxygen in the phenoxy group acts as an internal nucleophile. It coordinates with the carbonyl carbon of the amide, increasing its electrophilicity and stabilizing the transition state for external nucleophilic attack (by ammonia or carbonate).

-

Impact:

-

Allows deprotection at Room Temperature (4–24 hours) .

-

Compatible with 0.05 M Potassium Carbonate in Methanol (extremely mild).

-

Essential for RNA synthesis where alkaline hydrolysis must be minimized.

-

Comparative Analysis: Deprotection Kinetics

The following table summarizes the operational differences between the three generations of protection.